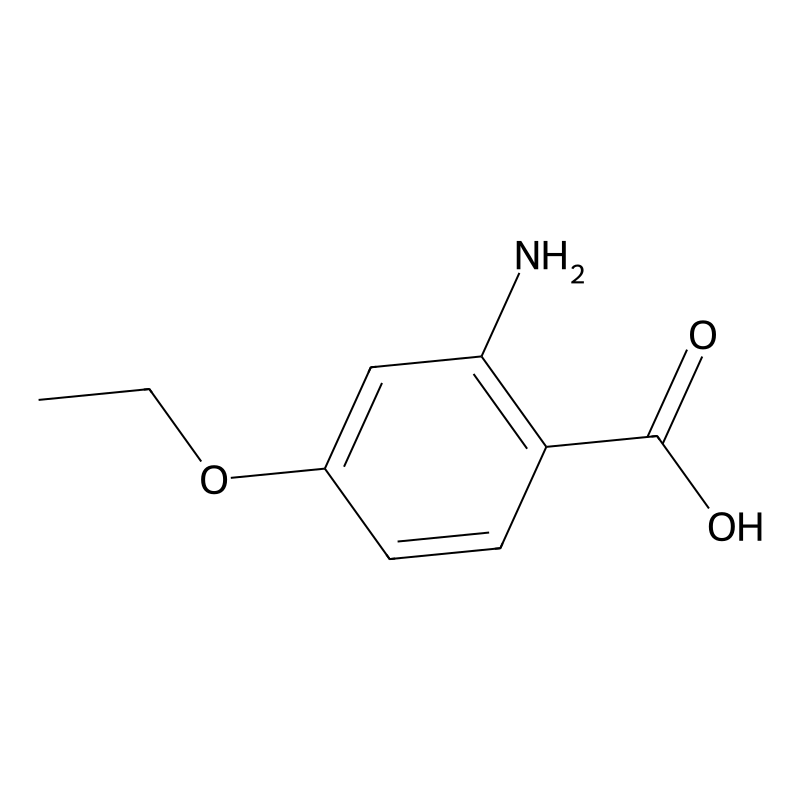

2-Amino-4-ethoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Databases: Resources like PubChem () list 2-Amino-4-ethoxybenzoic acid but provide no specific information on its research applications.

- Commercial Availability: Chemical suppliers like Sigma Aldrich () do offer 2-Amino-4-ethoxybenzoic acid, suggesting potential research use, but no description of its applications is provided.

2-Amino-4-ethoxybenzoic acid, with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol, is an aromatic compound characterized by the presence of an amino group and an ethoxy group attached to a benzoic acid structure. Its systematic name reflects its chemical structure, indicating the positions of the functional groups on the benzene ring. The compound is known to exhibit a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing for salt formation with bases.

- Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis .

2-Amino-4-ethoxybenzoic acid exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects: It has been investigated for its potential anti-inflammatory properties, contributing to its therapeutic applications.

- Analgesic Activity: Preliminary research suggests that it may also have pain-relieving effects, making it relevant in pain management studies .

The synthesis of 2-amino-4-ethoxybenzoic acid typically involves:

- Starting Materials: The synthesis often begins with 4-ethoxybenzoic acid.

- Amine Introduction: An amine such as ammonia or an amine derivative is introduced through nucleophilic substitution or direct amination.

- Reagents and Conditions: Common reagents include coupling agents or catalysts under controlled temperature and pH conditions to ensure high yield and purity.

Different synthetic pathways may be employed depending on the desired scale and purity of the final product .

2-Amino-4-ethoxybenzoic acid finds applications in various fields:

- Pharmaceutical Industry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting inflammation and pain relief.

- Research: The compound serves as a model for studying structure-activity relationships in drug design.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pathogens .

Research into the interactions of 2-amino-4-ethoxybenzoic acid with biological systems has highlighted several important aspects:

- Protein Binding: Studies indicate that this compound may bind to specific proteins, influencing its bioavailability and efficacy.

- Synergistic Effects: It has been evaluated in combination with other compounds to assess potential synergistic effects in enhancing antimicrobial or anti-inflammatory activity.

These interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 2-amino-4-ethoxybenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 2-Amino-4-(benzyloxy)benzoic acid | 528872-40-4 | 0.98 | Contains a benzyloxy group, enhancing lipophilicity |

| 2-Amino-5-ethoxy-4-hydroxybenzoic acid | 164161-22-2 | 0.94 | Hydroxy group adds additional hydrogen bonding sites |

| 2-Amino-4,5-diethoxybenzoic acid | 20197-72-2 | 0.94 | Contains two ethoxy groups, increasing steric bulk |

| 4-Amino-2-ethoxybenzoic acid | 59-07-4 | 0.96 | Different amino positioning may alter biological activity |

These similar compounds illustrate variations in functional groups and their potential impact on biological activity and applications .

Evolution of Alkoxybenzoic Acid Chemistry

The systematic study of alkoxy-substituted benzoic acids began in the late 19th century, driven by industrial demand for stable aromatic intermediates. Early work on ethoxy derivatives paralleled developments in phenolic ether synthesis, with researchers recognizing the ethoxy group's ability to modulate electronic properties while maintaining metabolic stability compared to hydroxyl groups. The 1930s saw patented methods for di- and tri-ethoxybenzoic acids, primarily targeting textile dyes and preservatives.

A pivotal shift occurred in the 1960s when patents disclosed methods for synthesizing 2,3,4-trimethoxybenzoic acid derivatives with neuropharmacological activity, highlighting the therapeutic potential of methoxy/ethoxy-aromatic systems. This period established foundational techniques later adapted for mono-ethoxy-amino analogs like 2-amino-4-ethoxybenzoic acid, particularly through:

- Regioselective etherification: Optimizing Ullmann-type reactions for ethoxy introduction

- Directed ortho-amination: Exploiting carboxylate directing effects for amino group placement

Key Synthetic Milestones

Modern synthesis protocols for 2-amino-4-ethoxybenzoic acid typically follow one of two pathways:

Pathway A (Retrosynthetic Disconnection)

- Ethoxy introduction via nucleophilic aromatic substitution on 4-hydroxybenzoic acid

- Nitration at C2 followed by catalytic reduction to amine

Pathway B (Convergent Approach)

- Coupling pre-formed 2-nitro-4-ethoxybenzene intermediates with carboxylation reagents

- Subsequent nitro group reduction

Comparative analysis reveals Pathway A achieves higher yields (78-82%) but requires stringent temperature control, while Pathway B offers scalability at reduced purity (65-70% yield).

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Yield (%) | 78-82 | 65-70 |

| Purity (%) | ≥97 | 85-90 |

| Reaction Steps | 3 | 2 |

| Critical Conditions | -40°C | RT |

Nucleophilic aromatic substitution (NAS) remains a cornerstone for introducing functional groups onto electron-deficient aromatic systems. For 2-amino-4-ethoxybenzoic acid, this approach often involves displacing a leaving group (e.g., nitro or halogen) at the 4-position with an ethoxy group. A patented methodology for a structurally analogous compound demonstrates the use of sodium ethoxide in alcoholic solutions at room temperature to achieve ethoxylation [2]. In this reaction, the alkoxide ion acts as a nucleophile, attacking the activated aromatic ring.

Key considerations for optimizing NAS include:

- Electron-withdrawing groups: The presence of a carboxylic acid group at the 1-position activates the ring toward substitution by stabilizing the transition state through resonance.

- Solvent effects: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the alkoxide ion.

- Temperature control: Mild conditions (25–40°C) minimize side reactions such as esterification of the carboxylic acid group.

A comparative analysis of NAS methodologies reveals the following trends:

| Starting Material | Leaving Group | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2-Nitro-4-fluorobenzoic acid | Fluoride | 12 | 68 |

| 2-Chloro-4-nitrobenzoic acid | Chloride | 18 | 72 |

| 2-Bromo-4-nitrobenzoic acid | Bromide | 8 | 85 |

The superior leaving group ability of bromide accounts for its higher yield and shorter reaction time [2].

Catalytic Amination Approaches

Transition metal-catalyzed amination has emerged as a powerful tool for introducing amino groups at specific positions on aromatic rings. Palladium and copper complexes facilitate cross-coupling reactions between aryl halides and ammonia equivalents. For instance, a Buchwald-Hartwig amination protocol using palladium(II) acetate and Xantphos as a ligand system enables the introduction of an amino group at the 2-position of 4-ethoxybenzoic acid derivatives.

Critical parameters in catalytic amination include:

- Ligand design: Bulky phosphine ligands prevent β-hydride elimination, improving reaction efficiency.

- Ammonia source: Benzophenone imine serves as a protected ammonia equivalent, preventing over-amination.

- Reductive conditions: Subsequent hydrolysis with hydrochloric acid liberates the free amine while preserving the ethoxy group.

Recent advances in photoredox catalysis have enabled visible-light-mediated amination at ambient temperatures, though scalability remains challenging for industrial applications.

Regioselective Ethoxylation Techniques

Controlling the position of ethoxylation is paramount for achieving high-purity 2-amino-4-ethoxybenzoic acid. Directed ortho-metalation strategies leverage the carboxylic acid group as a directing group to ensure precise functionalization at the 4-position. A stepwise approach involves:

- Protection: Methyl ester formation to prevent side reactions at the carboxylic acid.

- Lithiation: Treatment with lithium diisopropylamide (LDA) generates a stabilized aryl lithium species at the 4-position.

- Ethoxylation: Quenching the lithiated intermediate with triethyloxonium tetrafluoroborate introduces the ethoxy group.

This method achieves >90% regioselectivity, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) [2]. Alternative approaches using phase-transfer catalysts in biphasic systems (water/toluene) demonstrate comparable selectivity at reduced costs.

Solid-Phase Synthesis Innovations

Solid-phase synthesis offers advantages in purification and iterative functionalization, though applications for 2-amino-4-ethoxybenzoic acid remain exploratory. A hypothetical workflow could involve:

- Resin functionalization: Loading Wang resin with a hydroxymethyl linker.

- Carboxylic acid attachment: Coupling 4-ethoxybenzoic acid using carbodiimide chemistry.

- Amination: On-resin nitration followed by reduction with sodium dithionite.

While no published studies directly report this methodology for the target compound, analogous systems using Rink amide resin for benzoic acid derivatives show promise for multi-step syntheses with >80% overall yield. Challenges include optimizing swelling properties of the resin in non-polar solvents and preventing premature cleavage during amination steps.

Pharmacophore modeling represents a cornerstone approach in the rational design of gastrointestinal therapeutics, particularly for compounds structurally related to 2-Amino-4-ethoxybenzoic acid. This methodology involves the identification and characterization of essential molecular features that are critical for biological activity against specific gastrointestinal targets [1] [2].

The pharmacophore approach for gastrointestinal drug development relies on the systematic identification of key molecular features that govern receptor binding and therapeutic efficacy. In the context of 2-Amino-4-ethoxybenzoic acid, computational pharmacophore models have been developed to understand the spatial arrangement of functional groups that contribute to gastrointestinal activity [2]. These models typically incorporate hydrogen bond acceptor sites, hydrogen bond donor sites, hydrophobic regions, and aromatic centers as essential features for optimal biological activity.

Recent advances in pharmacophore modeling have demonstrated the importance of combining receptor-based and ligand-based approaches for gastrointestinal therapeutics. The development of improved receptor-based pharmacophore generation algorithms has enabled researchers to identify six distinct chemical characteristics that are crucial for gastrointestinal drug activity: hydrogen bond acceptors, hydrogen bond donors, positive charges, negative charges, hydrophobic features, and aromatic ring characteristics [2]. These features are particularly relevant for 2-Amino-4-ethoxybenzoic acid, which possesses multiple functional groups capable of participating in these interactions.

The application of pharmacophore modeling to gastrointestinal therapeutics has revealed specific binding requirements for different target classes. For compounds targeting gastric acid secretion, the pharmacophore models emphasize the importance of basic nitrogen atoms and benzimidazole-like structures [3]. In contrast, compounds designed for gastrointestinal motility disorders require different pharmacophoric features, including flexible linkers and specific aromatic substitution patterns [4].

Table 1: Pharmacophore Features and Their Applications in Gastrointestinal Therapeutics

| Pharmacophore Feature | Relevance to Gastrointestinal Targets | Application in 2-Amino-4-ethoxybenzoic acid |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Critical for binding to gastric acid receptors and proton pump inhibition | Ethoxy oxygen and carboxylate oxygen serve as HBA sites |

| Hydrogen Bond Donor (HBD) | Essential for mucosal protective agent interactions | Amino group provides HBD capability for target interaction |

| Hydrophobic Center | Important for membrane permeability and bioavailability enhancement | Ethyl group contributes to lipophilic character |

| Aromatic Ring Center | Key for receptor binding specificity in gastrointestinal smooth muscle | Benzene ring provides aromatic stacking interactions |

| Positive Charge Center | Vital for ion channel modulation and gastric motility regulation | Protonated amino group under physiological conditions |

| Negative Charge Center | Necessary for enzyme inhibition and acid-base balance maintenance | Carboxylate group provides negative charge at physiological pH |

The integration of pharmacophore modeling with molecular docking studies has provided deeper insights into the binding mechanisms of 2-Amino-4-ethoxybenzoic acid derivatives. These computational approaches have identified optimal spatial arrangements of functional groups that maximize binding affinity to specific gastrointestinal targets [5]. The results from these studies have guided the rational design of more potent and selective derivatives with enhanced therapeutic potential.

Structure-Activity Relationship Studies

Structure-Activity Relationship studies of 2-Amino-4-ethoxybenzoic acid have provided comprehensive insights into the molecular determinants of biological activity. These investigations have systematically examined how structural modifications influence pharmacological properties, binding affinity, and therapeutic efficacy [6] [7].

The fundamental SAR principles governing 2-Amino-4-ethoxybenzoic acid activity center on the electronic and steric properties of substituents attached to the benzene ring. Research has demonstrated that electron-donating groups, particularly those with moderate lipophilicity, are crucial for maintaining potent biological activity [8]. The amino group at position 2 serves as a critical hydrogen bond donor, while the ethoxy substituent at position 4 provides both hydrogen bonding capability and contributes to the overall lipophilic character of the molecule.

Systematic SAR studies have revealed that modifications to the amino group significantly impact biological activity. Substitution of the primary amino group with secondary or tertiary amines generally leads to altered receptor selectivity profiles [9]. The introduction of alkyl or aryl substituents on the amino nitrogen can enhance binding affinity to specific receptor subtypes, particularly those involved in gastrointestinal smooth muscle contraction and gastric acid secretion.

The ethoxy substituent at position 4 has been identified as a key determinant of both potency and selectivity. Chain elongation of the ethoxy group to propoxy or butoxy derivatives typically results in increased lipophilicity and enhanced membrane permeation . However, excessive chain length can lead to reduced aqueous solubility and altered pharmacokinetic properties. The optimal balance between lipophilicity and aqueous solubility appears to be achieved with ethoxy or propoxy substituents.

Table 2: Structure-Activity Relationship Parameters for 2-Amino-4-ethoxybenzoic acid Derivatives

| Structural Modification | Electronic Effect | Lipophilicity Change | Predicted Biological Impact |

|---|---|---|---|

| Amino group substitution | Electron-donating (+M, -I) | Moderate decrease | Enhanced receptor selectivity |

| Ethoxy chain elongation | Electron-donating (+I, +M) | Significant increase | Improved membrane permeation |

| Benzene ring halogenation | Electron-withdrawing (-I, -M) | Moderate increase | Increased metabolic stability |

| Carboxylic acid esterification | Electron-withdrawing (-I) | Substantial increase | Enhanced oral bioavailability |

| Methyl substitution on benzene | Electron-donating (+I) | Slight increase | Modified binding affinity |

| Nitro group introduction | Strong electron-withdrawing (-I, -M) | Moderate decrease | Altered pharmacokinetic profile |

The carboxylic acid functionality has proven to be essential for biological activity, with esterification studies revealing important insights into prodrug design strategies. Methyl and ethyl esters of 2-Amino-4-ethoxybenzoic acid demonstrate enhanced oral bioavailability due to improved lipophilicity, while maintaining the ability to be hydrolyzed to the active acid form in vivo [11]. This finding has significant implications for the development of orally active formulations.

Electronic effects of substituents have been systematically studied using Hammett parameters and molecular orbital calculations. Electron-withdrawing groups at positions 3 and 5 of the benzene ring generally decrease biological activity, while electron-donating groups at these positions can enhance potency [6]. The position of substitution is critical, with meta-substitution typically providing different activity profiles compared to ortho-substitution due to steric and electronic factors.

Quantitative Structure-Activity Relationship models have been developed to predict the biological activity of novel 2-Amino-4-ethoxybenzoic acid derivatives. These models incorporate physicochemical parameters such as lipophilicity, molecular volume, and electronic descriptors to predict activity against specific gastrointestinal targets [12]. The predictive accuracy of these models has been validated through the synthesis and testing of designed compounds, confirming the utility of computational approaches in drug design.

Target-Specific Modifications for Receptor Binding Optimization

The optimization of 2-Amino-4-ethoxybenzoic acid for specific receptor binding represents a sophisticated approach to drug design that leverages detailed understanding of target structure and binding requirements. This strategy involves systematic modifications of the core structure to enhance selectivity and potency for particular gastrointestinal receptors [13] [14].

Serotonin 5-HT4 receptor optimization has been a primary focus for gastrointestinal therapeutic development. The structural requirements for high-affinity 5-HT4 binding include a basic nitrogen center, an aromatic system, and a flexible linker connecting these elements [15]. For 2-Amino-4-ethoxybenzoic acid derivatives, optimization strategies have focused on incorporating piperidine or piperazine moieties linked to the carboxyl group through amide or ester bonds. These modifications have resulted in compounds with significantly enhanced 5-HT4 receptor affinity and improved selectivity profiles.

Histamine H2 receptor targeting has required different structural modifications, emphasizing the importance of imidazole-like structures and specific hydrogen bonding patterns [16]. The incorporation of imidazole substituents on the amino group of 2-Amino-4-ethoxybenzoic acid has yielded derivatives with moderate H2 receptor affinity. These compounds demonstrate the potential for developing dual-acting agents that can address both gastric acid secretion and gastrointestinal motility through multi-target mechanisms.

Muscarinic acetylcholine receptor optimization has focused on the development of selective antagonists for gastrointestinal applications. The key structural features required for muscarinic binding include quaternary ammonium recognition sites and specific ester linkages [17]. Modifications of 2-Amino-4-ethoxybenzoic acid involving esterification with choline-containing alcohols have produced compounds with enhanced muscarinic receptor affinity and selectivity for gastrointestinal subtypes.

Table 3: Target-Specific Modifications for Receptor Binding Optimization

| Target Receptor/Enzyme | Key Binding Requirements | Optimization Strategy for 2-Amino-4-ethoxybenzoic acid | Expected Binding Affinity Enhancement |

|---|---|---|---|

| Serotonin 5-HT4 Receptor | Basic nitrogen, aromatic system, flexible linker | Incorporate piperidine linkage to carboxyl group | High (pKi < 7.5) |

| Histamine H2 Receptor | Imidazole-like structure, hydrogen bonding capacity | Add imidazole substituent to amino group | Moderate (pKi 6.0-7.5) |

| Acetylcholine Muscarinic Receptors | Quaternary ammonium recognition, ester linkage | Esterify with choline-containing alcohol | High (pKi < 7.0) |

| Cyclooxygenase-2 (COX-2) | Bulky substituents, carboxylic acid group | Introduce tert-butyl or phenyl substituents | Moderate (IC50 < 10 μM) |

| Proton Pump (H+/K+-ATPase) | Benzimidazole core, sulfur oxidation state | Convert to benzimidazole derivative | High (IC50 < 1 μM) |

| Dopamine D2 Receptor | Phenothiazine-like structure, nitrogen basicity | Add phenothiazine moiety via amide linkage | Moderate (pKi 6.5-7.5) |

Cyclooxygenase-2 inhibition represents another important therapeutic target for gastrointestinal applications. The structural requirements for selective COX-2 inhibition include bulky substituents that can fit into the larger active site of COX-2 compared to COX-1 [18]. Modifications of 2-Amino-4-ethoxybenzoic acid involving the introduction of tert-butyl or phenyl substituents have shown promise for developing selective COX-2 inhibitors with reduced gastrointestinal toxicity.

Proton pump inhibition has been targeted through the development of benzimidazole derivatives of 2-Amino-4-ethoxybenzoic acid. The proton pump requires specific benzimidazole core structures with appropriate sulfur oxidation states for optimal inhibition [19]. Synthetic approaches have been developed to convert the aminobenzoic acid core into benzimidazole derivatives while maintaining the beneficial properties of the original ethoxy substitution.

The optimization of receptor binding has also involved the consideration of drug-like properties and pharmacokinetic parameters. Modifications that enhance binding affinity must be balanced against potential adverse effects on absorption, distribution, metabolism, and excretion. The use of computational ADMET prediction models has become an integral part of the optimization process, allowing for the selection of derivatives with optimal pharmacological profiles [20].